molecular formula C19H19NO2 B11410052 N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11410052
M. Wt: 293.4 g/mol
InChI Key: XWYBRIDBLQILGY-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

    Substitution Reactions: The introduction of the benzyl and methyl groups can be achieved through substitution reactions. For example, benzylation can be performed using benzyl chloride in the presence of a base, while methylation can be carried out using methyl iodide.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of the benzofuran derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl chloride, methyl iodide, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-2-(5-methyl-3-nitro-pyrazol-1-yl)acetamide
  • N-methylbenzylamine
  • Benzyl isocyanate
  • Benzyl chloride

Uniqueness

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-14-8-9-18-17(10-14)16(13-22-18)11-19(21)20(2)12-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3

InChI Key

XWYBRIDBLQILGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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